
(E)-3-(furan-2-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(furan-2-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C15H11N5O4 and its molecular weight is 325.284. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
(E)-3-(furan-2-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide and its derivatives have been extensively studied for their synthesis and molecular structure. The synthesis of these compounds involves complex chemical reactions, with the structures confirmed through various spectroscopic methods. Karrouchi et al. (2021) synthesized a related compound and confirmed its structure using spectroscopic methods including FT-IR, 1H & 13C NMR, and ESI-MS, while also performing molecular docking studies to explore its potential as an anti-diabetic agent (Karrouchi et al., 2021).
Potential Biological Activities
Various derivatives of this chemical have shown potential in biological applications. For instance, Hassan et al. (2020) synthesized a series of Nitrofurantoin® analogues involving the furan and pyrazole scaffolds to evaluate their antibacterial properties against both Gram-positive and Gram-negative bacteria (Hassan et al., 2020). Ravula et al. (2016) synthesized a series of novel pyrazoline derivatives and assessed their in vivo anti-inflammatory and in vitro antibacterial activities, finding that some compounds exhibited high anti-inflammatory and antibacterial activity (Ravula et al., 2016).
Antimicrobial Properties
The antimicrobial properties of these derivatives have been a focus of several studies. A study conducted in 2021 examined the antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehydes, demonstrating promising results against certain strains of bacteria and fungi, suggesting the potential of these compounds in creating effective antimicrobial agents (Biointerface Research in Applied Chemistry, 2021).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(furan-2-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide involves the condensation of furan-2-carboxylic acid hydrazide with 4-nitrobenzaldehyde to form the corresponding Schiff base, which is then cyclized with ethyl acetoacetate to yield the pyrazole ring. The resulting compound is then treated with a base to deprotonate the hydrazide group, which is subsequently acylated with (E)-3-bromoacryloyl chloride to afford the final product.", "Starting Materials": [ "Furan-2-carboxylic acid hydrazide", "4-nitrobenzaldehyde", "Ethyl acetoacetate", "Sodium ethoxide", "(E)-3-bromoacryloyl chloride" ], "Reaction": [ "Step 1: Condensation of furan-2-carboxylic acid hydrazide with 4-nitrobenzaldehyde in ethanol to form the corresponding Schiff base.", "Step 2: Cyclization of the Schiff base with ethyl acetoacetate in the presence of piperidine to yield the pyrazole ring.", "Step 3: Deprotonation of the hydrazide group with sodium ethoxide in ethanol.", "Step 4: Acylation of the deprotonated hydrazide with (E)-3-bromoacryloyl chloride in the presence of triethylamine to afford the final product." ] } | |
CAS-Nummer |
1285536-14-2 |
Molekularformel |
C15H11N5O4 |
Molekulargewicht |
325.284 |
IUPAC-Name |
5-(furan-2-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H11N5O4/c21-15(13-8-12(17-18-13)14-2-1-7-24-14)19-16-9-10-3-5-11(6-4-10)20(22)23/h1-9H,(H,17,18)(H,19,21)/b16-9+ |
InChI-Schlüssel |
DUFNBILXFNXADS-CXUHLZMHSA-N |
SMILES |
C1=COC(=C1)C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-(4-fluorophenyl)-5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2582155.png)
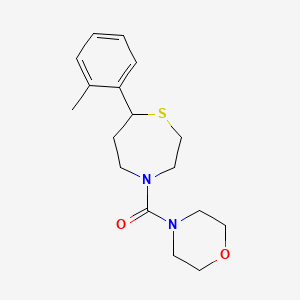
![N-{2-[3-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}naphthalene-2-carboxamide](/img/structure/B2582158.png)

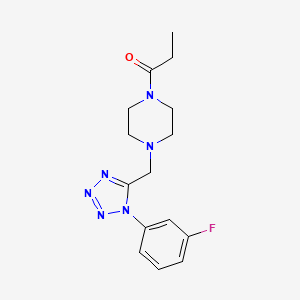
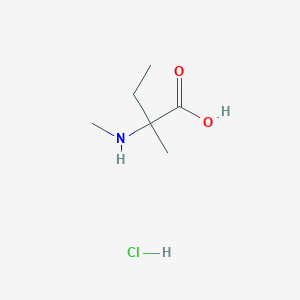
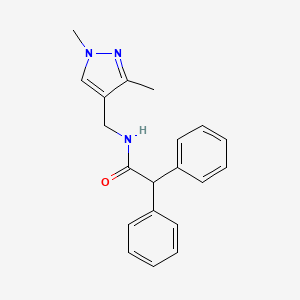
![{2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine](/img/structure/B2582169.png)
![N-[1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2582170.png)
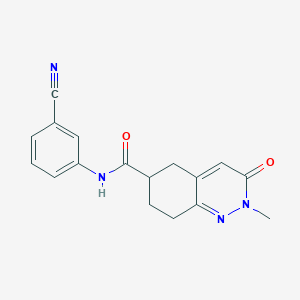
![Tert-butyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B2582173.png)
![2-[Acetyl(cyclopropyl)amino]-2-(3,5-dichlorophenyl)acetic acid](/img/structure/B2582175.png)
![2,6-difluoro-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2582177.png)
![2-oxo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B2582178.png)
